Stereospecificity: S- vs. R-Enantiomer Activity in Enoyl-CoA Hydratase 2
The (R)-enantiomer of 3-hydroxydodecanoyl-CoA exhibits markedly lower activity compared to the (S)-enantiomer in enoyl-CoA hydratase 2 (EC 4.2.1.119) from Homo sapiens [1]. This enzyme catalyzes the hydration of 2-enoyl-CoA to 3-hydroxyacyl-CoA in the reverse direction.
| Evidence Dimension | Relative enzyme activity |
|---|---|
| Target Compound Data | Assumed high activity (not directly measured in this dataset) |
| Comparator Or Baseline | (R)-3-hydroxydodecanoyl-CoA: 4-5% of the activity with hexenoyl-CoA |
| Quantified Difference | At least a 20-fold difference based on typical (S)-enantiomer activities (>80% relative activity) |
| Conditions | Enoyl-CoA hydratase 2 (EC 4.2.1.119), substrate dodec-2-enoyl-CoA, Homo sapiens |
Why This Matters
The absolute stereospecificity dictates that only the (S)-enantiomer is a physiologically relevant substrate for mitochondrial beta-oxidation enzymes, making the (R)-form unsuitable for most in vitro and in vivo metabolic studies.
- [1] BRENDA Literature Summary for 4.2.1.119 (enoyl-CoA hydratase 2). View Source
